3-(4-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(4-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves the following steps:
Formation of 1,3,4-Oxadiazole Ring: The initial step involves the formation of the 1,3,4-oxadiazole ring. This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions. This involves the reaction of fluorobenzene derivatives with appropriate nucleophiles.
Coupling Reactions: The final step involves coupling the fluorophenyl-substituted oxadiazole intermediates to form the desired compound. This can be achieved using various coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.
Scientific Research Applications
3-(4-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell growth, apoptosis, or immune response. Its effects on these pathways can contribute to its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
- **1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol
- **1-(4-Fluorophenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol
Uniqueness
Compared to similar compounds, 3-(4-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole stands out due to its dual oxadiazole rings and fluorophenyl groups. These structural features contribute to its unique chemical properties, such as increased stability, reactivity, and potential bioactivity. The presence of multiple fluorophenyl groups also enhances its ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H10F2N4O2 |
---|---|
Molecular Weight |
340.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H10F2N4O2/c18-12-5-1-10(2-6-12)16-20-14(25-23-16)9-15-21-22-17(24-15)11-3-7-13(19)8-4-11/h1-8H,9H2 |
InChI Key |
UXSFOGNKGLZKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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